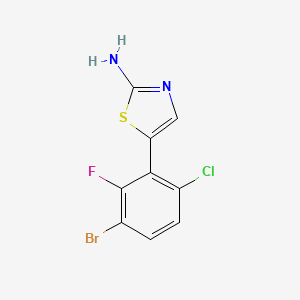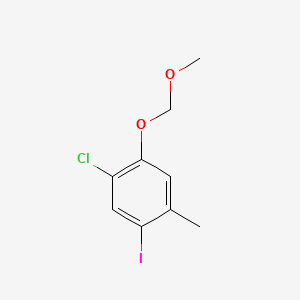
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H10ClIO2. It is a derivative of benzene, characterized by the presence of chlorine, iodine, and methoxymethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of electron-withdrawing and electron-donating groups on the benzene ring. These groups affect the compound’s ability to participate in various reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-5-iodo-2-methoxy-3-methylbenzene: This compound has a similar structure but differs in the position of the methoxy group.
1-Chloro-5-iodo-2-methoxybenzene: Lacks the methyl group, making it less sterically hindered.
1-Chloro-2-iodo-4-methylbenzene: Does not have the methoxymethoxy group, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H10ClIO2 |
|---|---|
Molecular Weight |
312.53 g/mol |
IUPAC Name |
1-chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10ClIO2/c1-6-3-9(13-5-12-2)7(10)4-8(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
VOYIQPWNSOVPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


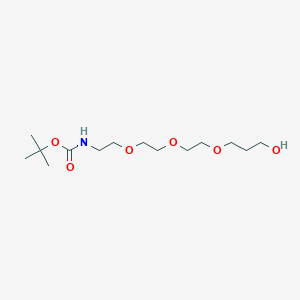
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)

![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)

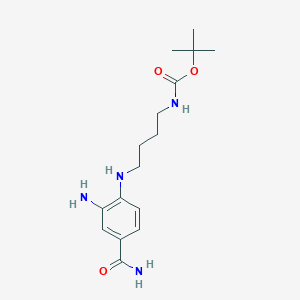
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)



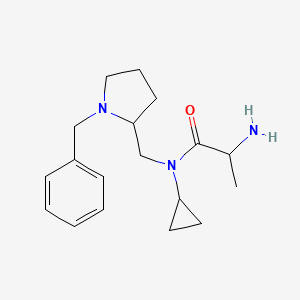
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)

